molecular formula C17H11ClN6 B1352098 N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B1352098
M. Wt: 334.8 g/mol
InChI Key: JNWYISOZCLFFRU-UHFFFAOYSA-N
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Description

N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 4-chlorophenyl group and three cyano groups, along with a dimethyliminoformamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 4-chlorobenzylidenemalononitrile. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyridine derivative. The final step involves the reaction of the pyridine derivative with dimethylformamide dimethyl acetal to form N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H11ClN6

Molecular Weight

334.8 g/mol

IUPAC Name

N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C17H11ClN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3

InChI Key

JNWYISOZCLFFRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)C#N)C#N

Origin of Product

United States

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